N-[3-(dimethylamino)propyl]acetamide
Overview
Description
N-[3-(dimethylamino)propyl]acetamide is an organic compound with the molecular formula C7H16N2O. It is a short-chain amide commonly used in various chemical and industrial applications. This compound is known for its role as a sodium channel blocker and its use in the synthesis of polyurethane foams with improved physical properties .
Mechanism of Action
Mode of Action
The compound is involved in the amidation reaction between various esters and 3-(dimethylamino)-1-propylamine . The amidation process is traditionally carried out in the presence of basic catalysts such as alkaline hydroxides and methylates . This reaction can also be catalyzed by super-basic catalysts, metals and metal–organic compounds, derivatives of organic acids, salts (especially metal chlorides), and enzymes .
Pharmacokinetics
The compound is known to be soluble in water and many organic solvents , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[3-(dimethylamino)propyl]acetamide. For instance, the compound is known to be stable under mild conditions . It should be stored at temperatures between 2-8°C, protected from light . These factors can significantly influence the compound’s action and stability.
Biochemical Analysis
Biochemical Properties
N-[3-(dimethylamino)propyl]acetamide has been found to interact with various biomolecules in biochemical reactions . For instance, it has been used in the synthesis of poly(N-[3-(dimethylamino)propyl] methacrylamide) hydrogels . The interactions of this compound with these biomolecules are complex and multifaceted, involving various enzymes and proteins .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins . Its localization or accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[3-(dimethylamino)propyl]acetamide can be synthesized through the amidation reaction between esters and 3-(dimethylamino)-1-propylamine. The reaction is typically catalyzed by lead acetate, which significantly increases the reaction rate even for esters with high steric factors . The reaction can be carried out under mild conditions, making it a practical method for industrial production.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of esters instead of carboxylic acid chlorides due to their lower toxicity and cost. The process involves the removal of low-boiling alcohol to shift the equilibrium and increase the reaction rate .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The amidation reaction, which is the primary method for synthesizing this compound, typically uses esters and 3-(dimethylamino)-1-propylamine as reactants. Lead acetate is used as a catalyst to increase the reaction rate .
Major Products Formed
The major product formed from the amidation reaction is this compound itself. Other products may include low-boiling alcohols, which are removed to shift the reaction equilibrium .
Scientific Research Applications
N-[3-(dimethylamino)propyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in the synthesis of polyurethane foams with improved physical properties.
Biology: It serves as a sodium channel blocker, which is important in various biological studies.
Industry: It is used in the production of surfactants and blowing agents for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: This compound is similar in structure but has different applications, particularly in the production of hydrogels.
N-[3-(dimethylamino)propyl]docosanamide: This compound is used as a cationic hair conditioning agent and has excellent water solubility.
N-[3-(dimethylamino)propyl]octadecanamide: This compound is used in hair conditioning and has good biodegradability and low aquatic toxicity.
Uniqueness
N-[3-(dimethylamino)propyl]acetamide is unique due to its role as a sodium channel blocker and its use in the synthesis of polyurethane foams. Its ability to act as a catalyst in various chemical reactions also sets it apart from similar compounds .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(10)8-5-4-6-9(2)3/h4-6H2,1-3H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLICMMXIJECIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325152 | |
Record name | N-[3-(dimethylamino)propyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3197-19-1 | |
Record name | 3197-19-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[3-(dimethylamino)propyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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